Sodium hydrogen 4-amino-5-hydroxynaphthalene-1,6-disulphonate
Description
This compound is part of a broader class of aminohydroxynaphthalene disulphonates, which are critical intermediates in dyes, pharmaceuticals, and food additives due to their reactivity and solubility properties .
Properties
CAS No. |
40492-13-5 |
|---|---|
Molecular Formula |
C10H8NNaO7S2 |
Molecular Weight |
341.3 g/mol |
IUPAC Name |
sodium;8-amino-1-hydroxy-5-sulfonaphthalene-2-sulfonate |
InChI |
InChI=1S/C10H9NO7S2.Na/c11-6-2-4-7(19(13,14)15)5-1-3-8(20(16,17)18)10(12)9(5)6;/h1-4,12H,11H2,(H,13,14,15)(H,16,17,18);/q;+1/p-1 |
InChI Key |
MFDYBCJRGXYPBN-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC(=C(C2=C(C=CC(=C21)S(=O)(=O)O)N)O)S(=O)(=O)[O-].[Na+] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of sodium hydrogen 4-amino-5-hydroxynaphthalene-1,6-disulphonate typically involves the sulfonation of naphthalene followed by nitration, reduction, and neutralization steps. Here is a general outline of the synthetic route:
Sulfonation: Naphthalene is treated with fuming sulfuric acid to introduce sulfonic acid groups, forming naphthalene trisulfonic acid.
Nitration: The trisulfonic acid is then nitrated using a mixture of nitric and sulfuric acids to produce nitro-naphthalene trisulfonic acid.
Reduction: The nitro group is reduced to an amino group using iron powder and ammonium hydroxide, resulting in amino-naphthalene trisulfonic acid.
Neutralization: The final product is obtained by neutralizing the amino-naphthalene trisulfonic acid with sodium carbonate, yielding this compound
Industrial Production Methods
In industrial settings, the production of this compound follows similar steps but on a larger scale. The process involves:
Continuous sulfonation: Using reactors designed for continuous sulfonation to ensure consistent product quality.
Efficient nitration and reduction: Employing optimized conditions for nitration and reduction to maximize yield and minimize by-products.
Automated neutralization: Utilizing automated systems for the neutralization step to ensure precise control over the reaction conditions.
Chemical Reactions Analysis
Types of Reactions
Sodium hydrogen 4-amino-5-hydroxynaphthalene-1,6-disulphonate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form quinones.
Reduction: The amino group can be reduced to form corresponding amines.
Substitution: The sulfonate groups can participate in substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can react with the sulfonate groups under basic conditions.
Major Products
Oxidation: Produces naphthoquinones.
Reduction: Yields corresponding amines.
Substitution: Forms various substituted naphthalene derivatives.
Scientific Research Applications
Sodium hydrogen 4-amino-5-hydroxynaphthalene-1,6-disulphonate has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of dyes and pigments.
Biology: Employed in staining techniques for microscopy.
Medicine: Investigated for its potential use in drug delivery systems.
Industry: Utilized in the production of specialty chemicals and as a reagent in analytical chemistry
Mechanism of Action
The mechanism of action of sodium hydrogen 4-amino-5-hydroxynaphthalene-1,6-disulphonate involves its interaction with various molecular targets. The amino and hydroxyl groups can form hydrogen bonds with biological molecules, while the sulfonate groups enhance its solubility in aqueous environments. These interactions facilitate its use in staining and as a reagent in biochemical assays .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Position and Functional Group Variations
The key distinguishing feature of sodium hydrogen 4-amino-5-hydroxynaphthalene-1,6-disulphonate is the arrangement of functional groups on the naphthalene backbone. Below is a comparison with analogs:
Key Observations:
- Functional Group Influence: The presence of both amino and hydroxyl groups in the target compound enhances its reactivity in diazo coupling reactions, a critical step in azo dye synthesis. Analogs lacking hydroxyl groups (e.g., sodium hydrogen 8-aminonaphthalene-1,6-disulphonate) exhibit reduced polarity and altered solubility .
- Sulfonate Positioning : Compounds with sulfonate groups at positions 1,6 (vs. 1,7) demonstrate higher thermal stability due to reduced steric hindrance .
Chemical Reactivity and Stability
- Bromination Reactions: Sodium salts of aminohydroxynaphthalene disulphonates undergo regioselective bromination. For example, sodium hydrogen 1-amino-8-naphthol-4,6-disulphonate forms tribromo derivatives in acetic acid, while the target compound (4-amino-5-hydroxy) may yield distinct halogenated products due to electronic effects of the hydroxyl group .
- Oxidative Stability: The hydroxyl group at position 5 increases susceptibility to oxidation compared to non-hydroxylated analogs like disodium naphthalene-1,6-disulphonate .
Q & A
Q. What are the recommended synthetic pathways for preparing sodium hydrogen 4-amino-5-hydroxynaphthalene-1,6-disulphonate, and how can reaction conditions be optimized?
Synthesis typically involves sulfonation and amination of naphthalene derivatives. Key steps include:
- Sulfonation : Controlled sulfonation of naphthalene at positions 1 and 6 using concentrated sulfuric acid or oleum.
- Amination and Hydroxylation : Introduction of amino and hydroxyl groups via nitration followed by reduction or direct substitution under alkaline conditions.
- Purification : Crystallization or ion-exchange chromatography to isolate the sodium salt form.
Optimization requires adjusting pH, temperature, and stoichiometry to minimize byproducts like over-sulfonated isomers. Evidence from similar naphthalene sulfonates suggests monitoring reaction progress via HPLC or TLC .
Q. Which analytical techniques are most effective for characterizing this compound’s purity and structural integrity?
- Elemental Analysis : To confirm C, H, N, S, and Na content.
- Spectroscopy : UV-Vis (for chromophore analysis), FTIR (to identify sulfonate, amino, and hydroxyl groups), and H/C NMR (for positional confirmation of substituents).
- Mass Spectrometry : ESI-MS or MALDI-TOF to verify molecular weight (341.293 g/mol) and detect impurities.
Cross-validation with X-ray crystallography (if single crystals are obtainable) is recommended for definitive structural confirmation .
Q. How can researchers mitigate solubility challenges during experimental workflows?
The compound’s high polarity due to dual sulfonate groups necessitates polar solvents (e.g., water, DMSO, or methanol-water mixtures). For hydrophobic matrices (e.g., lipid bilayers), derivatization with hydrophobic moieties (e.g., alkyl chains) may improve compatibility. Pre-treatment with sonication or elevated temperatures (≤60°C) enhances dissolution .
Advanced Research Questions
Q. What mechanistic insights exist for the compound’s reactivity in aqueous solutions, particularly under varying pH conditions?
The compound’s sulfonate groups confer stability across a wide pH range (2–12). However, the amino and hydroxyl groups may undergo protonation/deprotonation, affecting electronic properties. For example:
- Acidic Conditions : Protonation of the amino group (-NH) reduces electron-donating capacity, altering UV-Vis absorbance.
- Alkaline Conditions : Deprotonation of the hydroxyl group (-O) increases resonance stabilization.
Kinetic studies using stopped-flow spectrophotometry or pH-dependent H NMR can elucidate these transitions .
Q. How can researchers resolve contradictions in reported spectroscopic data for this compound?
Discrepancies in UV-Vis or NMR data may arise from:
- Isomeric Impurities : Incomplete separation during synthesis (e.g., 1,6 vs. 1,7 disulphonate isomers).
- Hydration States : Variability in water content (e.g., anhydrous vs. hydrate forms).
Solutions include: - Advanced Chromatography : Use of ion-pairing HPLC with a C18 column and phosphate buffer for isomer separation.
- Thermogravimetric Analysis (TGA) : To quantify hydration levels and standardize sample preparation .
Q. What strategies are effective for quantifying trace amounts of this compound in complex biological matrices?
Adapt methodologies from urinary biomarker analysis (e.g., SPE followed by HPLC-MS/MS):
Q. What are the implications of this compound’s photostability for applications in light-driven studies?
The conjugated naphthalene core may undergo photodegradation via:
- Singlet Oxygen Generation : In the presence of UV light, leading to sulfonate group cleavage.
- Radical Formation : Detectable via electron paramagnetic resonance (EPR).
Mitigation strategies include: - Additives : Use of antioxidants (e.g., ascorbic acid) or light-blocking excipients.
- Controlled Illumination : Limit exposure to wavelengths >400 nm .
Methodological Considerations
Q. How should researchers design stability studies for long-term storage of this compound?
Q. What computational tools can predict the compound’s interactions with proteins or metal ions?
Q. How can researchers explore its potential as a redox-active probe in electrochemical sensors?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
